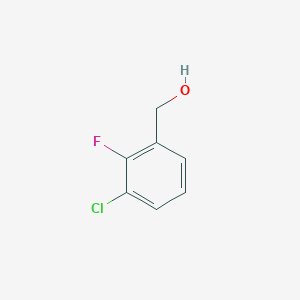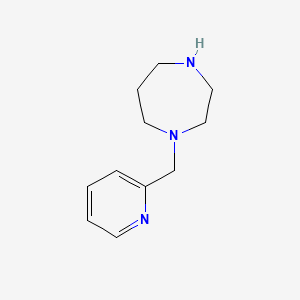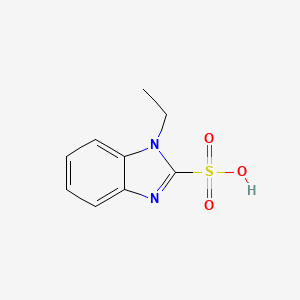
3-Chloro-2-fluorobenzyl alcohol
説明
3-Chloro-2-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Derivatives : 3-Chloro-2-fluorobenzyl alcohol is utilized in the synthesis of various chemical derivatives. For instance, 2-(α-fluorobenzyl)benzimidazole derivatives were prepared using a fluorination process from benzylic alcohols (Hida et al., 1995).
Oxidation Studies : This compound is also studied in oxidation reactions. Experiments on the oxidation of p-fluorobenzyl alcohol led to the formation of p-fluorobenzaldehyde and p-fluorobenzoic acid in various proportions (Conte et al., 1998).
Insecticidal Applications : Esters of 3-phenoxybenzyl alcohol and its derivatives, including those with mono-halovinyl side chains (such as chloro or fluoro), have been synthesized and found to possess moderate to high insecticidal activities (Elliott et al., 1986).
Catalysis and Synthesis Enhancement
Role in Catalysis : Aryl-alcohol oxidases use compounds like this compound in lignin degradation, converting them into corresponding aldehydes (Ferreira et al., 2015).
Biotransformation Studies : This alcohol is used in biotransformation studies, where it is synthesized and characterized using techniques like spectroscopy (Saharan & Joshi, 2016).
Metabolism and Interaction Studies
Metabolic Fate Studies : The metabolic fate of fluorobenzyl alcohols, including this compound, has been studied, revealing the formation of N-acetylcysteinyl conjugates as minor metabolites in urine (Blackledge et al., 2003).
Molecular Adsorption Studies : Controlled rate thermogravimetry of inclusion complexes of cholic acid with fluorobenzyl alcohols showed molecular adsorption on crystal surfaces, revealing insights into the release mechanism of substances (Shibakami et al., 1996).
Conformational Energy Calculations : Nuclear magnetic resonance calibration of molecular orbital calculations has been used to study the conformational energies of 2-fluorobenzyl alcohol, which is structurally similar to this compound (Schaefer & Parr, 1976).
Potential Therapeutic and Antimicrobial Applications
Antifouling and Antimicrobial Properties : A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to inhibit larval settlement of marine organisms and exhibited strong inhibitory effects against marine bacterial species, suggesting potential as an antifoulant or antibiotic (Kwong et al., 2006).
Antioxidant Applications : A phenolic antioxidant, structurally related to this compound, demonstrated inhibition of oxidation in cultured human hepatocytes, indicating potential in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVUXTVZOTMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378588 | |
| Record name | 3-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-30-2 | |
| Record name | 3-Chloro-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261723-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261723-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)









![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
